Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 54315-45-6
VCID: VC18585353
InChI: InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4)
SMILES:
Molecular Formula: C11H17BrO3
Molecular Weight: 277.15 g/mol

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol

CAS No.: 54315-45-6

Cat. No.: VC18585353

Molecular Formula: C11H17BrO3

Molecular Weight: 277.15 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol - 54315-45-6

Specification

CAS No. 54315-45-6
Molecular Formula C11H17BrO3
Molecular Weight 277.15 g/mol
IUPAC Name acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol
Standard InChI InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4)
Standard InChI Key QCQOODRQPTZWIY-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C1CCC(CC1)(C#CCBr)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol, delineates its three key components:

  • Cyclohexanol Core: A six-membered carbocyclic ring with a hydroxyl group at the 1-position, conferring both hydrophilicity and stereochemical complexity.

  • 3-Bromoprop-1-ynyl Substituent: A propargyl group (HC≡C-CH2\text{HC≡C-CH}_2) with a bromine atom at the terminal carbon, introducing sp-hybridized carbons and electrophilic character.

  • Acetic Acid Moiety: A carboxylic acid group (CH3COOH\text{CH}_3\text{COOH}) esterified to the cyclohexanol oxygen, enhancing solubility in polar solvents.

The Standard InChI key (InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4)) confirms the connectivity, highlighting the cyclohexanol’s chair conformation and the planar geometry of the bromoalkyne.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H17BrO3\text{C}_{11}\text{H}_{17}\text{BrO}_3
Molecular Weight277.15 g/mol
CAS Number54315-45-6
Hybridizationsp³ (cyclohexane), sp (alkyne)

Spectral Characteristics

While experimental NMR or IR data for this specific compound are absent in the literature, analogous bromoalkynes exhibit distinctive signals:

  • 1H^{1}\text{H} NMR: Propargyl protons resonate between δ 2.5–3.5 ppm, while cyclohexanol’s hydroxyl proton appears near δ 1.5–2.0 ppm .

  • 13C^{13}\text{C} NMR: The sp-hybridized alkyne carbons typically show peaks at δ 70–90 ppm, with the brominated carbon at δ 30–40 ppm .

  • IR Spectroscopy: Stretching vibrations for the alkyne (2100cm1\approx 2100 \, \text{cm}^{-1}) and hydroxyl (32003500cm13200–3500 \, \text{cm}^{-1}) groups dominate.

Synthesis and Precursors

Synthetic Pathways

The primary route involves functionalizing cyclohexanol with a bromopropargyl group, followed by acetylation:

Step 1: Propargylation of Cyclohexanol

Cyclohexanol reacts with 1,3-dibromopropyne in the presence of a base (e.g., K2_2CO3_3) to install the bromoalkyne moiety. This SN2 reaction proceeds via nucleophilic attack of the cyclohexanolate ion on the propargyl bromide:

Cyclohexanol+Br-C≡C-CH2BrBase1-(3-Bromoprop-1-ynyl)cyclohexan-1-ol+HBr\text{Cyclohexanol} + \text{Br-C≡C-CH}_2\text{Br} \xrightarrow{\text{Base}} \text{1-(3-Bromoprop-1-ynyl)cyclohexan-1-ol} + \text{HBr}

Step 2: Acetylation

The hydroxyl group is acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions:

1-(3-Bromoprop-1-ynyl)cyclohexan-1-ol+(CH3CO)2OAcetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol+CH3COOH\text{1-(3-Bromoprop-1-ynyl)cyclohexan-1-ol} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol} + \text{CH}_3\text{COOH}

Optimization Challenges

  • Regioselectivity: Competing O- vs. C-propargylation may occur, requiring careful control of reaction temperature and base strength .

  • Stability: The bromoalkyne group is prone to hydrolysis or polymerization, necessitating anhydrous conditions and inert atmospheres .

  • Yield: Reported yields for analogous compounds range from 40–65%, suggesting room for catalytic improvements.

Reactivity and Functionalization

Bromoalkyne Reactivity

The electrophilic bromine atom and electron-deficient alkyne enable diverse transformations:

  • Nucleophilic Substitution: Bromine displacement by amines or thiols to form propargyl amines/sulfides .

  • Cycloadditions: [2+2] or [3+2] cycloadditions with alkenes or azides, respectively, leveraging the alkyne’s π-system .

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides to extend conjugation .

Hydroxyl and Acetyl Group Modifications

  • Esterification: The acetic acid moiety can be replaced with other acyl groups (e.g., benzoyl) via transesterification.

  • Oxidation: Cyclohexanol’s secondary alcohol may be oxidized to a ketone, though steric hindrance could limit efficacy .

Comparative Analysis with Related Compounds

vs. (3-Bromoprop-1-en-1-yl)cyclohexane

The analogous alkene derivative (PubChem CID 15752625) lacks the alkyne’s rigidity and reactivity. Key differences:

PropertyBromoalkyne DerivativeBromoalkene Derivative
Hybridizationsp (alkyne)sp² (alkene)
ReactivityElectrophilic alkyneLess reactive
StabilityProne to polymerizationMore stable
Synthetic UtilityCross-coupling substratesLimited functionalization

The alkyne’s triple bond offers superior versatility in click chemistry and metal-catalyzed reactions .

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